(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one
Description
(E)-3-(4-Fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one is a chalcone derivative featuring an imidazo[1,2-a]pyridine core linked to a 4-fluorophenyl group via an α,β-unsaturated ketone. Chalcones of this class are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties . The fluorine substituent at the para position of the phenyl ring enhances electronegativity, influencing electronic distribution and intermolecular interactions, which may improve binding affinity to biological targets .
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-12-17(20-11-3-2-4-16(20)19-12)15(21)10-7-13-5-8-14(18)9-6-13/h2-11H,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTBQNBMTWWOJI-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)C=CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)/C=C/C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield. The use of catalysts and automated systems can further streamline the process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or diols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that (E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 6.0 | Inhibition of kinase activity |
The mechanism of action primarily involves the induction of apoptosis and the inhibition of key signaling pathways associated with cancer cell proliferation.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can reduce the levels of pro-inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several case studies illustrate the efficacy and potential applications of this compound:
- Case Study 1 : In a study investigating its effects on MCF-7 cells, treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure.
- Case Study 2 : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating systemic efficacy and potential for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of (E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. The compound’s ability to induce oxidative stress and disrupt cellular homeostasis contributes to its biological effects.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The compound’s structural analogs vary primarily in substituents on the aryl rings. Key comparisons include:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The target compound’s 4-fluorophenyl group enhances electrophilicity compared to electron-donating groups (e.g., methoxy in 2p (IC50 = 70.79 μM)), which reduce potency .
- Imidazopyridine Substitution: The 2-methyl group on the imidazopyridine ring stabilizes the planar conformation, promoting intermolecular interactions like C–H···O hydrogen bonding, as seen in the 3-chlorophenyl analog’s crystal structure .
- Global Nucleophilicity: The dimethylamino-substituted analog exhibits the highest nucleophilicity (3.45 eV), making it reactive in electrophilic addition reactions, whereas the fluorophenyl derivative (3.12 eV) is less nucleophilic due to fluorine’s inductive effects .
Crystallographic and Supramolecular Features
- Dihedral Angles: The target compound’s imidazopyridine and fluorophenyl rings are nearly coplanar (dihedral angle <10°), similar to the 3-chlorophenyl analog (~10°) . This planar geometry facilitates π-π stacking and dimerization via C–H···O bonds, critical for crystal packing and solubility .
Biological Activity
(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one, also known as a derivative of imidazo[1,2-a]pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a fluorophenyl group with an imidazo[1,2-a]pyridine moiety, suggesting a variety of pharmacological properties.
Structural Characteristics
The molecular formula for this compound is , and it features a conjugated system that may contribute to its biological efficacy. The presence of the fluorine atom is particularly noteworthy as it can enhance metabolic stability and influence the compound's interaction with biological targets.
Biological Activities
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, compounds within this class have been shown to induce apoptosis in various cancer cell lines through both extrinsic and intrinsic signaling pathways. A study highlighted that the introduction of fluorine at the para position of the phenyl ring enhances the compound's potency against cancer cells by stabilizing its interaction with target proteins involved in cell proliferation and survival .
Antimicrobial Effects
Imidazo[1,2-a]pyridine derivatives have also demonstrated antimicrobial properties. The compound's structure allows it to interact with bacterial membranes or intracellular targets, disrupting cellular functions. In vitro studies have reported effective inhibition against a range of bacterial strains, suggesting its potential as an antibiotic agent .
GABA-A Receptor Modulation
Recent findings suggest that compounds similar to this compound may act as positive allosteric modulators (PAMs) of the GABA-A receptor. This interaction could lead to anxiolytic effects without the sedative side effects commonly associated with traditional benzodiazepines . The structural characteristics of these compounds allow for selective binding at the α1/γ2 interface of the receptor, enhancing their therapeutic potential.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Ribeiro et al. (1998) | Reported broad-spectrum biological activities including anticancer and antimicrobial effects for imidazo[1,2-a]pyridine derivatives. |
| Khalilov et al. (2021) | Demonstrated that fluorinated imidazo[1,2-a]pyridine compounds have enhanced metabolic stability and reduced toxicity compared to non-fluorinated counterparts. |
| Almirante et al. (1965) | Investigated the analgesic properties of related compounds, suggesting potential for pain management applications. |
Metabolic Stability
The metabolic stability of this compound is critical for its therapeutic application. Studies using human liver microsomes indicated that fluorination at specific positions can significantly enhance metabolic stability, reducing the formation of toxic metabolites . This characteristic is crucial for developing drugs with favorable pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
